molecular formula C16H11ClF3N3O2 B2737151 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride CAS No. 1094031-03-4

4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride

Cat. No. B2737151
CAS RN: 1094031-03-4
M. Wt: 369.73
InChI Key: ZZIFVWVOCRHNRX-UHFFFAOYSA-N
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Description

“4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride” is a compound used for scientific research . It is also known by registry numbers ZINC000000151335 .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which are related to the compound , has been reported to be achieved via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Chemical Reactions Analysis

The chemical reactions involving quinazolin-4(3H)-ones, a class of compounds related to “4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride”, have been studied. These compounds are obtained mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .

Future Directions

Research on quinazolin-4(3H)-ones, a class of compounds related to “4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}benzoic acid hydrochloride”, is ongoing. These compounds have drawn immense attention owing to their significant biological activities . Future research may focus on designing a greater number of biologically active candidates .

properties

IUPAC Name

4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2.ClH/c17-16(18,19)15-21-12-4-2-1-3-11(12)13(22-15)20-10-7-5-9(6-8-10)14(23)24;/h1-8H,(H,23,24)(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIFVWVOCRHNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.